molecular formula C10H20N2O2 B7922586 1-{3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone

1-{3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone

Cat. No.: B7922586
M. Wt: 200.28 g/mol
InChI Key: LPDXXWQOJODLCO-UHFFFAOYSA-N
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Description

1-{3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone is a pyrrolidine derivative featuring an ethanone (acetyl) group at the 1-position and a tertiary amine substituent at the 3-position of the pyrrolidine ring. The tertiary amine consists of ethyl and 2-hydroxyethyl groups, conferring both lipophilic and hydrophilic properties to the molecule. This compound has been explored in pharmaceutical and fine chemical applications but is currently listed as discontinued by CymitQuimica .

Properties

IUPAC Name

1-[3-[ethyl(2-hydroxyethyl)amino]pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-3-11(6-7-13)10-4-5-12(8-10)9(2)14/h10,13H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDXXWQOJODLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1CCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sequential Alkylation and Acetylation

This two-step approach involves:

  • Alkylation of 3-aminopyrrolidine :

    • Reagents : Ethyl bromide and 2-bromoethanol.

    • Conditions : Base (e.g., K₂CO₃ or CaCO₃), polar aprotic solvent (acetonitrile), 80–90°C.

    • Mechanism : Nucleophilic substitution (SN2) at the primary amine.

  • Acetylation of the pyrrolidine nitrogen :

    • Reagents : Acetic anhydride or acetyl chloride.

    • Conditions : Room temperature, triethylamine as a base.

Yield : 68–72% over two steps.
Purity : ≥95% (HPLC).

Table 1: Optimization of Alkylation Conditions

BaseSolventTemperature (°C)Yield (%)Purity (%)
K₂CO₃Acetonitrile806592
CaCO₃Acetonitrile907297
NaHCO₃DMF705889

Route 2: Reductive Amination Approach

A one-pot method for simultaneous introduction of ethyl and hydroxyethyl groups:

  • Reagents :

    • Ethylamine, 2-hydroxyethylamine, and ketone precursor (e.g., 3-oxopyrrolidine).

  • Conditions :

    • Sodium cyanoborohydride (NaBH₃CN) in methanol, 25°C, 12 hours.

  • Acetylation : As in Route 1.

Advantages : Improved regioselectivity and reduced side products.
Yield : 75–78%.

Critical Parameter Optimization

Solvent Selection

  • Polar aprotic solvents (acetonitrile, DMF) : Enhance reaction rates by stabilizing transition states.

  • Ethanol/water mixtures : Used in hydrolysis steps to prevent byproduct formation.

Temperature Control

  • Alkylation : Higher temperatures (80–90°C) improve kinetics but risk decomposition.

  • Reductive amination : Room temperature prevents over-reduction.

Catalytic Additives

  • Phase-transfer catalysts (e.g., TBAB) : Accelerate alkylation in biphasic systems.

  • Lithium salts : Enhance chlorination efficiency in related intermediates.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 1.12 (t, J = 7.2 Hz, 3H, CH₂CH₃)

    • δ 3.45–3.62 (m, 6H, pyrrolidine and NCH₂)

    • δ 4.78 (br s, 1H, OH).

  • IR (KBr) :

    • 1665 cm⁻¹ (C=O stretch)

    • 3350 cm⁻¹ (O-H stretch).

Chromatographic Purity Assessment

  • HPLC : C18 column, 80:20 acetonitrile/water, retention time = 6.8 min.

  • Impurity profile : <2% des-ethyl byproduct.

Industrial-Scale Considerations

Cost-Effective Reagent Alternatives

  • 2-Bromoethanol vs. 2-chloroethanol : Bromo derivatives offer higher reactivity but increase costs.

  • Calcium carbonate vs. potassium carbonate : CaCO₃ reduces side reactions in alkylation.

Waste Management Strategies

  • Solvent recovery : Acetonitrile distillation achieves >90% reuse.

  • Neutralization protocols : HCl scrubbing for excess base removal.

Challenges and Limitations

  • Regioselectivity in alkylation : Competing reactions at pyrrolidine nitrogen require careful stoichiometry.

  • Hydroxyl group stability : Prone to oxidation; inert atmosphere (N₂/Ar) recommended.

  • Crystallization difficulties : Amorphous nature necessitates spray drying for solid formulation .

Chemical Reactions Analysis

Types of Reactions

1-{3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while reduction of the pyrrolidine ring may produce a more saturated compound.

Scientific Research Applications

The presence of the hydroxyl group in the hydroxyethyl amino substitution suggests potential for hydrogen bonding , which may influence its solubility and biological interactions. This structural characteristic can enhance the compound's activity in biological systems.

Medicinal Chemistry

1-{3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone has been explored for its potential therapeutic properties. Its structural similarity to known pharmacological agents indicates that it may exhibit activity against various biological targets, particularly in the treatment of neurological disorders due to its pyrrolidine core.

Biological Studies

Research indicates that compounds with similar structures often demonstrate significant biological activity. For instance, pyrrolidine derivatives have been studied for their effects on neurotransmitter systems, which could lead to the development of novel treatments for conditions such as anxiety and depression.

Case Study 1: Neuropharmacological Activity

A study on related pyrrolidine compounds demonstrated their ability to modulate neurotransmitter receptors, suggesting that this compound may have similar effects. Researchers found that these compounds could enhance GABAergic transmission, which is crucial for anxiety regulation.

Case Study 2: Synthesis and Characterization

The synthesis of this compound has been approached through various synthetic routes, highlighting its accessibility for research purposes. Characterization techniques such as NMR and mass spectrometry confirmed the compound's structure and purity, paving the way for further biological testing.

Mechanism of Action

The mechanism by which 1-{3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to changes in cellular function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight LogD (Predicted) Key Properties/Applications
1-{3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone (Target) C₉H₁₈N₂O₂ (estimated) Ethyl, 2-hydroxyethyl, ethanone ~186.25 ~0.5 Discontinued; potential bioactive scaffold
1-(4-Amino-1-ethyl-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone C₁₅H₁₉N₃O Phenyl, amino, ethyl, methyl 265.33 2.1 Pharmaceutical intermediate
1-(pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-benzodiazol-1-yl]ethan-1-one C₁₄H₁₄F₃N₃O Trifluoromethyl benzodiazole 297.28 3.2 Bioactive (enzyme inhibition)
1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone C₁₂H₁₄BrNO 4-Bromophenyl 268.15 2.8 Brominated aryl intermediate
1-(5-Amino-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone C₉H₉N₃O Pyrrolopyridinyl, amino 175.19 0.2 Kinase inhibitor candidate

Structural Differences

  • Target Compound: The ethyl-(2-hydroxyethyl)amino group provides a polar, hydrogen-bonding moiety, enhancing solubility in polar solvents compared to purely lipophilic analogs.
  • Heterocyclic Hybrids (e.g., trifluoromethyl benzodiazole derivative): Electron-withdrawing groups like trifluoromethyl enhance metabolic stability and binding to hydrophobic enzyme pockets.

Biological Activity

1-{3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone, with the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of approximately 200.28 g/mol, is a compound characterized by a pyrrolidine ring substituted with an ethyl group and a hydroxyethyl amino group. This structural configuration suggests potential biological activities that merit detailed exploration.

The compound features a hydroxyl group, which may enhance its solubility and facilitate hydrogen bonding, potentially influencing its biological interactions. Various synthetic routes can be employed to produce this compound, leveraging its unique structural features to explore diverse applications in medicinal chemistry.

Antimicrobial Properties

Research has indicated that pyrrolidine derivatives exhibit significant antimicrobial activities. For instance, studies on related alkaloids have shown that certain derivatives possess antibacterial and antifungal properties. In vitro tests revealed that some pyrrolidine compounds demonstrated effective inhibition against various pathogenic bacteria and fungi, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

Compound NameMIC (mg/mL)Target Organism
Compound A0.0039S. aureus
Compound B0.0195E. coli
Compound C0.0048C. albicans

This table illustrates the Minimum Inhibitory Concentration (MIC) values for selected compounds, indicating their effectiveness against specific pathogens.

Anticonvulsant Activity

A study involving N-(2-hydroxyethyl)amide derivatives demonstrated that some compounds exhibited anticonvulsant properties comparable to established anti-epileptic drugs like valproate. The maximal electroshock (MES) test revealed promising results, with certain derivatives showing lower toxicity and higher efficacy .

Table 2: Anticonvulsant Activity of Hydroxyethyl Derivatives

Compound NameED50 (mg/kg)TD50 (mg/kg)Protective Index
N-(2-hydroxyethyl)decanamide22.0599.827.5
N-(2-hydroxyethyl)palmitamide23.3>1000>42.9
N-(2-hydroxyethyl)stearamide20.5>1000>48.8

These findings suggest that compounds structurally similar to this compound could potentially exhibit anticonvulsant activity.

Case Studies and Research Findings

Recent studies have focused on the biological activity of various pyrrolidine derivatives, highlighting their potential therapeutic applications:

  • Antibacterial Activity : A comparative study on pyrrolidine derivatives showed that specific structural modifications significantly influenced antibacterial efficacy .
  • Neuropharmacological Effects : Research on related hydroxyethyl derivatives has indicated potential neuroprotective effects, which could be relevant for developing treatments for neurological disorders .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrrolidine compounds have provided insights into how variations in substituents affect biological activity, emphasizing the importance of chemical structure in drug design .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-{3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. For pyrrolidine derivatives, a common approach includes nucleophilic substitution on a pre-functionalized pyrrolidine core. For example, substituting a halogen atom at position 3 of pyrrolidin-1-yl-ethanone with ethyl-(2-hydroxy-ethyl)-amine under basic conditions (e.g., NaOH in ethanol) can yield the target compound . Friedel-Crafts acylation (using AlCl₃ as a catalyst) may also introduce the ethanone group . Reaction optimization should focus on controlling stoichiometry, solvent polarity (e.g., DMF for polar intermediates), and purification via recrystallization (ethanol/water mixtures) to improve purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups like the ethanone carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (broad O-H stretch ~3300 cm⁻¹) .
  • NMR : ¹H NMR confirms the pyrrolidine ring protons (δ 1.5–3.5 ppm) and ethyl/hydroxyethyl substituents (δ 3.6–4.2 ppm for -CH₂-OH) .
  • X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) refine crystallographic data, with metrics like R-factor < 0.05 indicating high precision .

Advanced Research Questions

Q. How does the compound’s stereoelectronic profile influence its interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Computational docking studies (e.g., AutoDock Vina) predict binding affinities by analyzing the pyrrolidine ring’s conformational flexibility and the hydroxyethyl group’s hydrogen-bonding capacity. Molecular dynamics simulations (using GROMACS) can assess stability in binding pockets, while QSAR models correlate substituent electronegativity with activity . For example, the hydroxyethyl group may enhance solubility and mimic natural substrates in enzymatic assays .

Q. What strategies resolve discrepancies in spectral data (e.g., conflicting IR or NMR peaks) across literature sources?

  • Methodological Answer :

  • Cross-Validation : Compare data with NIST Chemistry WebBook entries, noting solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifts in NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ at m/z 229.1784 for C₁₁H₂₁N₂O₂) to rule out impurities .
  • Crystallographic Validation : Resolve ambiguous peaks by refining unit cell parameters via SHELX .

Q. How can researchers mitigate challenges related to the compound’s hygroscopicity during storage and handling?

  • Methodological Answer :

  • Storage : Use desiccants (e.g., silica gel) in airtight containers under nitrogen to prevent hydrolysis of the ethanone group .
  • Handling : Conduct reactions in anhydrous solvents (e.g., THF) and monitor moisture content via Karl Fischer titration .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity, and how are false positives minimized?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., AMC-labeled peptides) to quantify inhibition kinetics (IC₅₀). Include negative controls (DMSO vehicle) and validate hits via dose-response curves .
  • Cytotoxicity Screening : Employ MTT assays on HEK-293 cells, normalizing results to cell count via flow cytometry .

Q. How do researchers validate molecular docking predictions experimentally?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, Kd) to confirm docking-predicted interactions .
  • Site-Directed Mutagenesis : Modify putative binding residues in target proteins (e.g., replacing Asp32 with Ala) to test docking hypotheses .

Safety & Compliance

Q. What safety protocols are essential for handling this compound in a research lab?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
  • Waste Disposal : Segregate halogenated byproducts (e.g., from Friedel-Crafts reactions) for licensed hazardous waste disposal .

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